N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrazine ring, with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, the reaction between 3-methoxyphenylhydrazine and phenylacetonitrile under acidic conditions can yield the triazole intermediate.
Formation of the Pyrazine Ring: The pyrazine ring is then formed by reacting the triazole intermediate with a suitable dicarbonyl compound, such as glyoxal, under basic conditions. This step involves a condensation reaction that results in the formation of the fused triazolopyrazine ring system.
Final Functionalization: The final step involves the introduction of the amine group at the 2-position of the pyrazine ring. This can be achieved through nucleophilic substitution reactions using amine reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times. The use of catalysts and green chemistry principles is also common to ensure environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyridine
- N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific triazolopyrazine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C18H15N5O/c1-24-15-9-5-8-14(10-15)20-18-21-17-12-19-11-16(23(17)22-18)13-6-3-2-4-7-13/h2-12H,1H3,(H,20,22) |
InChI Key |
QVYDGTJRFZAZMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN3C(=CN=CC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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